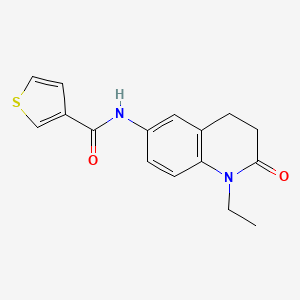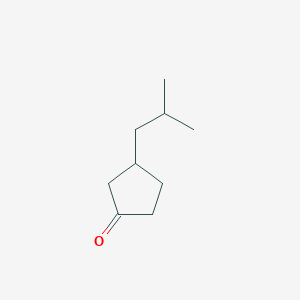
3-Isobutylcyclopentanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Isobutylcyclopentanone is an organic compound with the molecular formula C9H16O It is a ketone, characterized by a five-membered cyclopentane ring substituted with an isobutyl group at the third position and a carbonyl group (C=O) at the first position
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 3-Isobutylcyclopentanone can be achieved through several methods. One common approach involves the alkylation of cyclopentanone with isobutyl bromide in the presence of a strong base such as sodium hydride or potassium tert-butoxide. The reaction typically occurs under anhydrous conditions and requires careful control of temperature to avoid side reactions.
Industrial Production Methods: In an industrial setting, the production of this compound may involve catalytic hydrogenation of the corresponding unsaturated ketone or the use of organometallic reagents to introduce the isobutyl group. The choice of method depends on factors such as yield, purity, and cost-effectiveness.
Analyse Chemischer Reaktionen
Types of Reactions: 3-Isobutylcyclopentanone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form carboxylic acids or other oxidized derivatives using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction of this compound can yield the corresponding alcohol, 3-Isobutylcyclopentanol, using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the carbonyl group can be targeted by nucleophiles such as amines or hydrazines to form imines or hydrazones.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)
Substitution: Amines, hydrazines
Major Products Formed:
Oxidation: Carboxylic acids
Reduction: Alcohols
Substitution: Imines, hydrazones
Wissenschaftliche Forschungsanwendungen
3-Isobutylcyclopentanone has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules. Its unique structure makes it a valuable building block for the development of new compounds.
Biology: The compound can be used in studies related to enzyme interactions and metabolic pathways involving ketones.
Medicine: Research into potential pharmaceutical applications includes exploring its effects on biological systems and its potential as a precursor for drug development.
Industry: this compound is used in the production of fragrances and flavoring agents due to its distinctive odor profile.
Wirkmechanismus
The mechanism of action of 3-Isobutylcyclopentanone involves its interaction with various molecular targets. As a ketone, it can participate in hydrogen bonding and dipole-dipole interactions, influencing its reactivity and interactions with other molecules. The carbonyl group is particularly reactive, making it a key site for chemical transformations.
Molecular Targets and Pathways:
Enzymes: The compound can act as a substrate or inhibitor for enzymes that catalyze reactions involving ketones.
Receptors: It may interact with specific receptors in biological systems, influencing cellular responses and signaling pathways.
Vergleich Mit ähnlichen Verbindungen
3-Isobutylcyclopentanone can be compared with other similar compounds such as:
Cyclopentanone: Lacks the isobutyl group, making it less complex and less versatile in synthetic applications.
3-Methylcyclopentanone: Similar structure but with a methyl group instead of an isobutyl group, resulting in different reactivity and applications.
3-Isopropylcyclopentanone: Contains an isopropyl group, which affects its physical and chemical properties compared to the isobutyl derivative.
Uniqueness: The presence of the isobutyl group in this compound provides steric hindrance and electronic effects that influence its reactivity and interactions with other molecules, making it unique among cyclopentanone derivatives.
Eigenschaften
IUPAC Name |
3-(2-methylpropyl)cyclopentan-1-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H16O/c1-7(2)5-8-3-4-9(10)6-8/h7-8H,3-6H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HVLJAVCVDGMFKX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC1CCC(=O)C1 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H16O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
140.22 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![3-benzyl-7-(tert-butyl)-1-methyloxazolo[2,3-f]purine-2,4(1H,3H)-dione](/img/structure/B2905236.png)
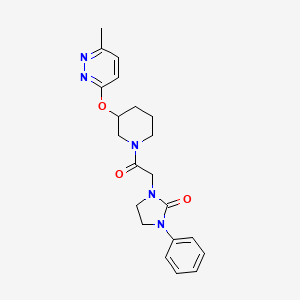
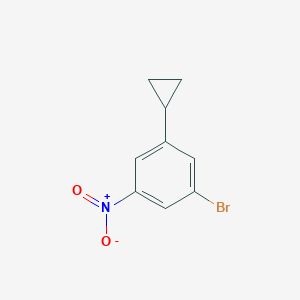
![3-CHLORO-N-[4-(2-METHOXYPHENOXY)BUT-2-YN-1-YL]BENZAMIDE](/img/structure/B2905239.png)

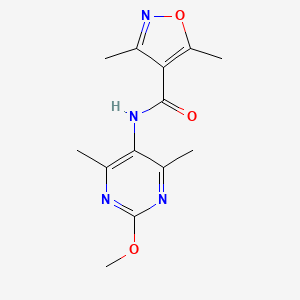
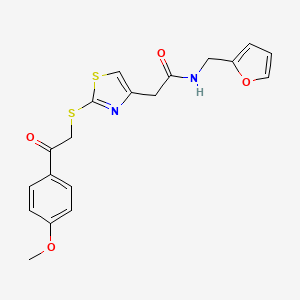
![2-{5-[4-(Methylsulfonyl)phenyl]-1,3,4-oxadiazol-2-ylthio}acetamide](/img/structure/B2905246.png)
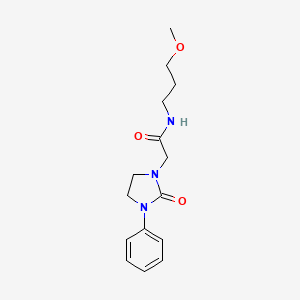
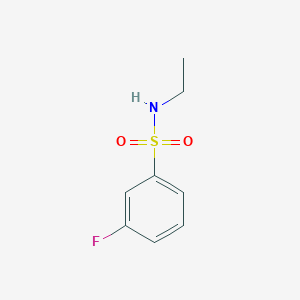
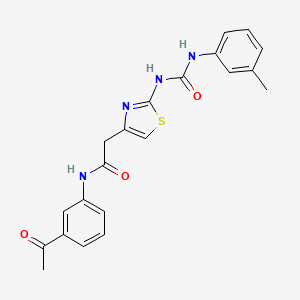
![2-[(2-Methylpropan-2-yl)oxycarbonylamino]-5-methylsulfonylpentanoic acid](/img/structure/B2905253.png)
![4-methyl-N-[2-(oxan-4-ylsulfanyl)ethyl]-1,2,3-thiadiazole-5-carboxamide](/img/structure/B2905255.png)
